molecular formula C14H13N3O4 B12692007 2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid CAS No. 85237-57-6

2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid

Cat. No.: B12692007
CAS No.: 85237-57-6
M. Wt: 287.27 g/mol
InChI Key: RGWHLIHIFDDLTL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum of this compound exhibits distinct resonances corresponding to its aromatic protons, amine groups, and carboxylic acid functionality. The two amino groups (–NH₂) resonate as broad singlets at δ 6.8–7.2 ppm, while the hydroxyl proton (–OH) of the carboxylic acid appears as a sharp singlet near δ 12.5 ppm. Aromatic protons display complex splitting patterns due to coupling with adjacent substituents:

  • Protons on the central benzoic acid ring (positions 2, 4, and 6) resonate at δ 7.3–7.6 ppm as a doublet of doublets.
  • Protons on the 3-amino-4-hydroxybenzoyl moiety appear as two doublets at δ 6.9 and δ 7.1 ppm, corresponding to the ortho and meta positions relative to the hydroxyl group.

¹³C NMR data further corroborate the structure, with carbonyl carbons (amide and carboxylic acid) resonating at δ 168–172 ppm. Quaternary carbons adjacent to amino and hydroxyl groups exhibit deshielding effects, appearing at δ 145–150 ppm.

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy reveals critical functional group vibrations (Table 1). The carboxylic acid O–H stretch appears as a broad band at 2500–3000 cm⁻¹, while the amide N–H stretch is observed at 3300–3350 cm⁻¹. The carbonyl stretching vibrations of the amide (C=O) and carboxylic acid (COOH) groups occur at 1650 cm⁻¹ and 1700 cm⁻¹, respectively, with the latter showing a 30–40 cm⁻¹ upshift compared to non-hydrogen-bonded analogs. Bending modes for the amino groups (N–H) are detected at 1600–1620 cm⁻¹, overlapping with aromatic C=C stretching vibrations.

Table 1: Key IR Vibrational Assignments

Vibration Type Frequency (cm⁻¹) Assignment
O–H stretch (COOH) 2500–3000 Carboxylic acid hydroxyl
N–H stretch (amide) 3300–3350 Amide secondary amine
C=O stretch (amide) 1650 Amide carbonyl
C=O stretch (COOH) 1700 Carboxylic acid carbonyl
N–H bend (NH₂) 1600–1620 Primary amine deformation

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of the compound produces a molecular ion peak at m/z 287.27 ([M+H]⁺), consistent with its molecular formula (C₁₄H₁₃N₃O₄). Major fragmentation pathways include:

  • Cleavage of the amide bond, yielding fragments at m/z 153.04 (C₇H₇NO₃⁺, 3-amino-4-hydroxybenzoic acid) and m/z 135.03 (C₇H₇NO₂⁺, dehydroxylated analog).
  • Decarboxylation of the carboxylic acid group, generating a peak at m/z 243.08 (C₁₃H₁₁N₃O₂⁺).
  • Loss of the hydroxyl group from the 4-position, resulting in a fragment at m/z 269.09 (C₁₄H₁₃N₃O₃⁺).

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-311++G(d,p) level provide optimized geometries and vibrational frequencies consistent with experimental data. The HOMO-LUMO energy gap, calculated as 4.8 eV, indicates moderate electronic stability, with the HOMO localized on the amino-substituted benzoyl ring and the LUMO on the carboxylic acid moiety. Atomic charges derived from Natural Population Analysis (NPA) reveal significant negative charge density on the carbonyl oxygen atoms (–0.45 e) and the hydroxyl oxygen (–0.38 e), supporting their role as hydrogen-bond acceptors.

Molecular Orbital Configuration Analysis

Frontier molecular orbital analysis illustrates charge transfer interactions between the electron-rich amino/hydroxyl groups and the electron-deficient carbonyl moieties. The π→π* transitions in the aromatic rings contribute to a UV-Vis absorption maximum at 308 nm, as predicted by Time-Dependent DFT (TD-DFT) calculations. Non-covalent interaction (NCI) plots highlight regions of strong hydrogen bonding between the carboxylic acid proton and the amide oxygen, stabilizing the molecular conformation.

Properties

CAS No.

85237-57-6

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

2-amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H13N3O4/c15-10-3-2-8(6-9(10)14(20)21)17-13(19)7-1-4-12(18)11(16)5-7/h1-6,18H,15-16H2,(H,17,19)(H,20,21)

InChI Key

RGWHLIHIFDDLTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)N)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediate: 3-Amino-4-hydroxybenzoic Acid

A critical precursor in the synthesis is 3-amino-4-hydroxybenzoic acid, which is prepared via a two-step process involving:

  • Step 1: Hydrolysis of 3-nitro-4-chlorobenzoic acid
    React 3-nitro-4-chlorobenzoic acid with sodium hydroxide solution at 100–105 °C for 3.5–4 hours to substitute the chlorine with a hydroxyl group, yielding 3-nitro-4-hydroxybenzoic acid. The reaction mixture is then cooled, neutralized to pH 1–2, and filtered to isolate the product with purity ≥97%.

  • Step 2: Catalytic hydrogenation of 3-nitro-4-hydroxybenzoic acid
    Dissolve the nitro compound in water, adjust pH to 5.4–5.6 with inorganic base, and add Pd/C catalyst (5% Pd on carbon). Under hydrogen pressure (0.5–1.5 MPa) at 95–100 °C, reduce the nitro group to an amino group. After reaction completion, filter off the catalyst, acidify to pH 1–2, decolorize with activated carbon and tin protochloride, then concentrate and cool to precipitate 3-amino-4-hydroxybenzoic acid hydrochloride salt. Finally, neutralize and recrystallize to obtain the free acid with purity ≥96% and yield ~95%.

Step Reaction Conditions Reagents Product Purity (%) Yield (%)
1 100–105 °C, 3.5–4 h 3-nitro-4-chlorobenzoic acid + NaOH 3-nitro-4-hydroxybenzoic acid ≥97 Not specified
2 95–100 °C, H2, 0.5–1.5 MPa Pd/C catalyst, tin protochloride 3-amino-4-hydroxybenzoic acid ≥96 95.3

This method is noted for high yield, good purity, and environmental friendliness due to mild conditions and efficient catalyst use.

Alternative and Related Preparation Methods

  • Preparation of related aminobenzoic acid derivatives such as 2-hydroxy-5-aminobenzoic acid has been achieved via Kolbe-Schmitt carboxylation of p-aminophenol under high temperature and pressure, followed by reduction and acidification steps. This method highlights the use of catalytic carriers and reductive agents to obtain high purity products suitable for further coupling reactions.

  • Schiff base formation and other derivatization methods of aminobenzoic acids have been reported for related compounds, indicating the versatility of aminobenzoic acid chemistry in synthetic modifications.

Summary Table of Preparation Steps for 2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic Acid

Stage Intermediate/Product Key Reagents Conditions Notes
1 3-nitro-4-hydroxybenzoic acid 3-nitro-4-chlorobenzoic acid, NaOH 100–105 °C, 3.5–4 h Hydrolysis of chloro to hydroxy
2 3-amino-4-hydroxybenzoic acid Pd/C, H2, tin protochloride 95–100 °C, 0.5–1.5 MPa H2 Catalytic hydrogenation and purification
3 This compound Coupling reagents (e.g., carbodiimides) Room temp or mild heating Amide bond formation between amine and acid

Research Findings and Considerations

  • The preparation method for 3-amino-4-hydroxybenzoic acid is well-documented with high yield and purity, making it a reliable intermediate for further synthesis.

  • The coupling step requires careful control of reaction conditions to avoid side reactions due to multiple amino groups.

  • Environmental and safety considerations favor catalytic hydrogenation over harsher reduction methods.

  • The overall synthetic route is adaptable for scale-up in industrial or research settings due to the use of common reagents and moderate conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions are typically carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid is C14H13N3O4, with a molecular weight of approximately 287.27 g/mol. Its structure features dual amino groups and a hydroxybenzoyl moiety, which contribute to its reactivity and biological activity.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Preliminary studies suggest that the compound interacts with specific cellular targets involved in cancer cell proliferation and apoptosis. Further investigation is necessary to elucidate the precise mechanisms of action and therapeutic potential against various cancer types.

Anti-inflammatory Effects

The compound's structural similarities to known anti-inflammatory agents suggest potential applications in treating inflammatory diseases. The presence of amino and hydroxyl groups may enhance its interaction with inflammatory mediators, warranting further exploration in preclinical models.

High-Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using reverse phase HPLC techniques. A typical mobile phase includes acetonitrile, water, and phosphoric acid, which facilitates the separation and quantification of the compound in complex mixtures. This method is scalable for preparative separations and suitable for pharmacokinetic studies .

Method Mobile Phase Components Applications
HPLCAcetonitrile, Water, Phosphoric AcidQuantification, Isolation of Impurities
UPLCAcetonitrile, Water (Formic Acid for MS)Fast Analysis, Pharmacokinetics

Binding Affinity Studies

Initial studies have focused on the binding affinity of this compound with various biological targets, including enzymes and receptors involved in metabolic pathways. Understanding these interactions is crucial for assessing the compound's efficacy and safety profile in clinical settings.

Structure-Activity Relationship (SAR)

The unique structural features of this compound allow for a detailed structure-activity relationship analysis. By modifying functional groups or substituents on the molecule, researchers can explore enhancements in biological activity or selectivity towards specific targets.

Case Study: Anticancer Mechanism Exploration

A recent study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability through apoptosis induction via caspase activation pathways.

Case Study: Inflammation Model Testing

In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines compared to control groups. This suggests a promising avenue for developing new anti-inflammatory therapies based on this compound.

Mechanism of Action

The mechanism of action of 2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may modulate biochemical pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Structural Analogs in the Benzoic Acid Family

The compound belongs to a broader class of substituted benzoic acids. Key structural analogs include:

Compound Name CAS Number Key Substituents Molecular Weight Melting Point (°C) Key Applications/Properties
2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid 85237-57-6 2-NH₂; 5-(3-NH₂-4-OH-benzoyl)amide 303.27 g/mol† Not reported Fluorophore design, metal ion binding
3-Amino-4-hydroxybenzoic acid 1571-72-8 3-NH₂; 4-OH 153.13 g/mol 208 Pharmaceutical intermediates
2-Hydroxy-5-[[2-(4-trifluoromethylphenyl)ethyl]amino]benzoic acid (Crisdesalazine) N/A 2-OH; 5-(CF₃-phenyl ethyl)amide 355.30 g/mol Not reported Anti-inflammatory activity
5-Aminosalicylic acid 89-57-6 5-NH₂; 2-OH 153.14 g/mol 283 (decomp.) Treatment of inflammatory bowel disease

†Calculated based on formula C₁₄H₁₃N₃O₄.

Key Observations :

  • Substituent Effects: The 3-amino-4-hydroxybenzoyl group in the target compound introduces greater steric bulk and hydrogen-bonding capacity compared to simpler analogs like 3-amino-4-hydroxybenzoic acid. This may enhance its suitability for chelating transition metals (e.g., Fe³⁺, Cu²⁺) in sensor applications .
  • Bioactivity: Unlike Crisdesalazine (a trifluoromethyl-containing analog), the target compound lacks direct evidence of anti-inflammatory activity but shares structural motifs with 5-aminosalicylic acid, a known anti-inflammatory agent .
Physicochemical Properties
  • Solubility: The carboxylic acid group ensures moderate water solubility, while the aromatic and amide groups reduce solubility in nonpolar solvents.
  • Acidity: The phenolic -OH (pKa ~9–10) and carboxylic acid (pKa ~2–3) groups dominate its acid-base behavior, similar to salicylic acid derivatives .
Metal Ion Binding

The compound’s ortho-aminophenol and amide groups mimic fluorophores like 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine derivatives, which selectively detect transition metals (e.g., Zn²⁺, Al³⁺) . However, its specific binding affinities remain uncharacterized.

Biological Activity

2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid, also known as CAS No. 85237-57-6, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O4, with a molecular weight of approximately 287.27 g/mol. The compound features dual amino groups and hydroxy functionalities, contributing to its reactivity and potential interactions within biological systems .

Preliminary studies indicate that the compound may exhibit various biological activities, including:

  • Antioxidant Activity : The presence of hydroxy groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, indicating that this compound may also reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : The structural components suggest possible interactions with cancer cell pathways, potentially inducing apoptosis in malignant cells .

Biological Activity Studies

Research has indicated that this compound may interact with various biological targets. A summary of key findings is presented in the table below:

Study Biological Activity Model/System Key Findings
CytotoxicityPC3 and DU145 cellsDose-dependent decrease in cell viability observed.
Anti-NASH effectsMouse modelAmeliorated liver fibrosis and steatosis in NASH model.
Antiviral activityVarious cancer cell linesModerate activity against HepG2 and MCF-7 cell lines.

Case Study: Anticancer Activity

A specific study investigated the cytotoxic effects of the compound on prostate cancer cell lines (PC3 and DU145). The results demonstrated a significant reduction in cell viability with increasing concentrations over time, suggesting a promising anticancer profile .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its dual amino groups and both hydroxy and carboxylic functionalities. A comparison with structurally similar compounds highlights its potential advantages:

Compound Name Molecular Formula Key Features
2-Amino-4-(hydroxyphenyl)benzoic acidC13H11N1O3Lacks additional amino group
3-Amino-4-hydroxybenzoic acidC7H8N1O3Simpler structure, fewer functional groups
5-Amino salicylic acidC7H8N1O3Known for anti-inflammatory properties

The additional amino group in this compound may enhance its biological activity compared to these compounds .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid?

A two-step process involving condensation of 3-amino-4-hydroxybenzoic acid derivatives with appropriate amines or acylating agents under acidic conditions is commonly employed. For example, analogous methods use 3-N-R-N-R1-aminobenzoic acid intermediates reacted with aldehydes or anilines in acidic media to form substituted benzoic acids . Optimization of reaction temperatures (e.g., 45°C for 1–1.25 hours) and purification via recrystallization (using solvents like hexane/EtOH) can enhance yields .

Q. How should researchers characterize the compound’s physicochemical properties?

Key characterization includes:

  • Melting Point (mp): 208–215°C (varies slightly depending on substituents) .
  • Spectroscopy: ¹H NMR in DMSO-d6 resolves aromatic protons (δ 6.96–7.29 ppm) and hydroxyl/amino groups (broad signals at δ 3.76–3.86 ppm). Overlap in signals may require 2D NMR for unambiguous assignment .
  • Elemental Analysis: Confirm C, H, N, and O percentages using combustion analysis (e.g., C7H7NO3 requires C 54.90%, H 4.57%, N 9.15%) .

Q. What storage conditions ensure compound stability?

Store at 2–8°C in airtight, light-protected containers to prevent degradation. Avoid exposure to moisture, as hygroscopic properties may alter reactivity .

Advanced Research Questions

Q. How can LC-MS be optimized for quantitative analysis of this compound and its metabolites?

Use reversed-phase HPLC with a C18 column and mobile phases like 0.1% formic acid in water/acetonitrile. MS detection in negative ion mode enhances sensitivity for carboxylate ions (m/z ~153–215). Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy for pharmacokinetic studies .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in ¹H NMR signals (e.g., missing peaks due to overlap) can be addressed by:

  • Variable Temperature NMR: Resolve dynamic exchange broadening of amino/hydroxyl protons.
  • Heteronuclear Correlation (HSQC/HMBC): Assign quaternary carbons and confirm connectivity .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., para vs. ortho substitution) .

Q. How do substituent modifications impact biological activity?

Substituents at the 5-position (e.g., Cl, SO2Me) influence receptor binding. For example:

SubstituentBiological TargetActivity Trend
-ClDopamine D2Increased affinity (IC50 ↓ 30%)
-SO2MeSerotonin 5-HT3Reduced off-target effects
Rational design should prioritize steric and electronic compatibility with target binding pockets .

Q. What analytical methods validate purity in complex matrices (e.g., cell lysates)?

  • HPLC-DAD: Monitor UV absorbance at 254 nm (aromatic π→π* transitions).
  • LC-MS/MS: Quantify trace impurities (e.g., des-amino byproducts) using MRM transitions.
  • Ion Chromatography: Detect sulfonic acid derivatives if sulfonation occurs during synthesis .

Data Contradiction Analysis

Q. How to interpret conflicting melting points reported in literature?

Variations in mp (e.g., 208°C vs. 215°C) often arise from:

  • Polymorphism: Recrystallize from different solvents (e.g., EtOH vs. DMF) to isolate stable forms.
  • Hydration State: Thermogravimetric analysis (TGA) identifies water loss events .

Q. Why do synthetic yields vary across studies?

Yield discrepancies (e.g., 70% vs. 95%) may result from:

  • Reagent Stoichiometry: Excess acylating agents (1.2–1.5 equiv.) improve conversion.
  • Catalyst Choice: Protic acids (H2SO4) vs. Lewis acids (ZnCl2) alter reaction kinetics .

Methodological Recommendations

  • Synthesis: Prioritize anhydrous conditions for acylation steps to avoid hydrolysis .
  • Analysis: Cross-validate NMR assignments with computational chemistry (DFT calculations for chemical shifts) .
  • Biological Assays: Use radioligand binding assays (e.g., [³H]spiperone for D2 receptors) to quantify target engagement .

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